![molecular formula C17H25NO B4437799 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine
Vue d'ensemble
Description
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine, also known as TPP, is a synthetic compound that belongs to the family of pyrrolidines. It has gained significant interest in scientific research due to its potential therapeutic applications. TPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
Mécanisme D'action
FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. Inhibition of FAAH by 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine leads to an increase in the levels of endocannabinoids, which activate cannabinoid receptors and produce therapeutic effects. 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to be a selective inhibitor of FAAH, meaning that it does not affect other enzymes involved in the breakdown of lipids.
Biochemical and Physiological Effects:
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine leads to an increase in the levels of endocannabinoids, which activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine in lab experiments is its high selectivity for FAAH. This means that it does not affect other enzymes involved in the breakdown of lipids, making it a useful tool for studying the endocannabinoid system. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. However, one limitation of using 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for the study of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine. One area of research is the development of more potent and selective FAAH inhibitors. Additionally, researchers are investigating the potential use of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine in the treatment of anxiety, depression, and neurodegenerative diseases. Another area of research is the study of the endocannabinoid system and its role in pain and inflammation. Further research is needed to fully understand the therapeutic potential of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine and other FAAH inhibitors.
Conclusion:
In conclusion, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its high selectivity for FAAH and ability to increase endocannabinoid levels make it a useful tool for studying the endocannabinoid system. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making it a potential therapeutic agent for the treatment of pain, inflammation, anxiety, and depression. Further research is needed to fully understand the therapeutic potential of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine and other FAAH inhibitors.
Applications De Recherche Scientifique
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. Inhibition of FAAH by 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine leads to an increase in the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects. 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been investigated for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)15-9-6-14(7-10-15)8-11-16(19)18-12-4-5-13-18/h6-7,9-10H,4-5,8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCNRIACUUNYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



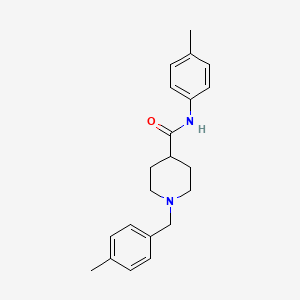
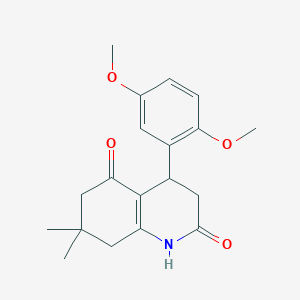
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)
![4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethoxy]quinazoline](/img/structure/B4437741.png)
![2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4437746.png)

![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437764.png)
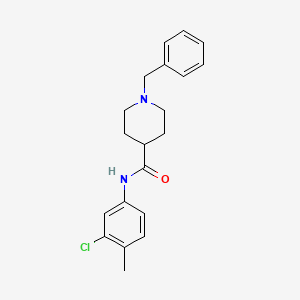
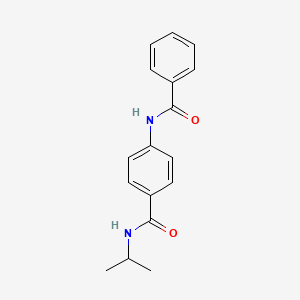
![3-{2-[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B4437790.png)
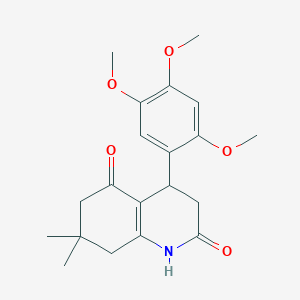
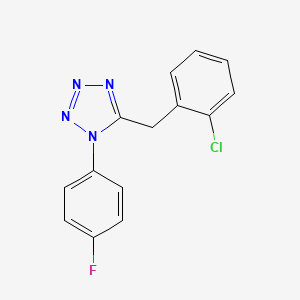
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4437825.png)
![N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4437832.png)